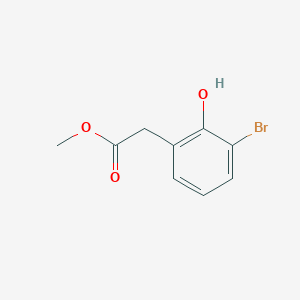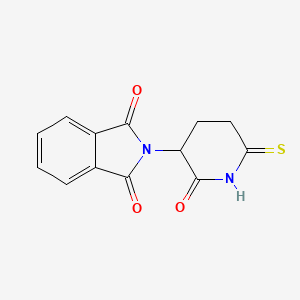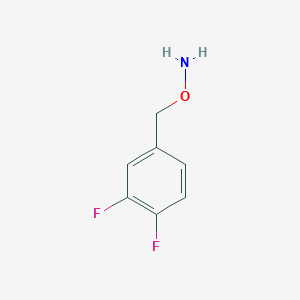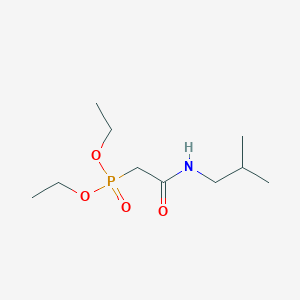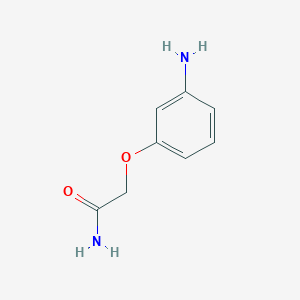
Methyl 4-formyl-1-naphthoate
概述
描述
Methyl 4-formyl-1-naphthoate is an organic compound with the chemical formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol . It appears as a white solid with a distinctive aroma . This compound is widely used as an intermediate in the synthesis of biologically active molecules and other organic compounds .
作用机制
Target of Action
Methyl 4-formyl-1-naphthoate is an organic compound with a molecular formula of C13H10O3 It’s known to be used in organic synthesis and pharmaceutical chemistry, implying that it may interact with a variety of molecular targets depending on the specific context .
Mode of Action
The mode of action of this compound is not well-documented. As a chemical intermediate, it likely undergoes various chemical reactions to form other compounds. The exact nature of these interactions would depend on the specific conditions and reactants present in the reaction .
Biochemical Pathways
For instance, 1- and 2-methylnaphthalene, which are structurally similar to this compound, are metabolized via the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to serve as a precursor for the synthesis of other biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its stability might be compromised at high temperatures or under strong acidic or basic conditions .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-1-naphthoate can be synthesized through the partial oxidation of methyl 4-hydroxy-1-naphthoate . One common method involves using an oxidizing agent such as aluminum chloride . Another method includes the reaction of this compound with hydroxylamine hydrochloride in ethanol at 45°C for 18 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using controlled conditions to ensure high yield and purity . The compound is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions: Methyl 4-formyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the formyl group under acidic or basic conditions.
Major Products:
Oxidation: Methyl 4-carboxy-1-naphthoate.
Reduction: Methyl 4-hydroxy-1-naphthoate.
Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-formyl-1-naphthoate has a wide range of applications in scientific research:
相似化合物的比较
- Methyl 4-hydroxy-1-naphthoate
- Methyl 4-carboxy-1-naphthoate
- Methyl 4-bromo-1-naphthoate
Comparison: Methyl 4-formyl-1-naphthoate is unique due to its formyl group, which provides distinct reactivity compared to similar compounds. For instance, methyl 4-hydroxy-1-naphthoate has a hydroxyl group, making it more suitable for reactions involving nucleophilic substitution . Methyl 4-carboxy-1-naphthoate, with a carboxyl group, is more reactive in esterification and amidation reactions . Methyl 4-bromo-1-naphthoate, containing a bromine atom, is more reactive in halogenation and cross-coupling reactions .
属性
IUPAC Name |
methyl 4-formylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODTKJVTXOAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214283 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62855-40-7 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62855-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275620.png)
![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B3275622.png)
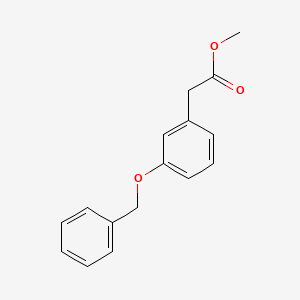
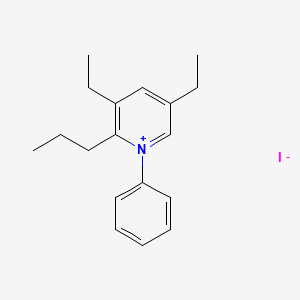
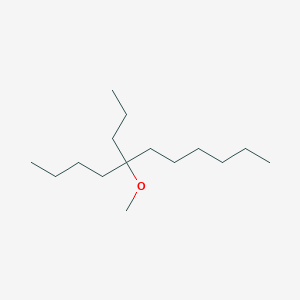
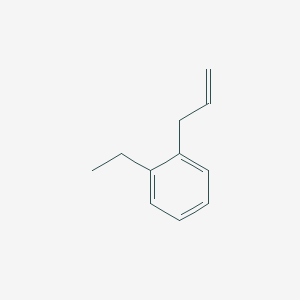
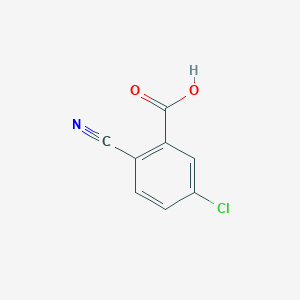
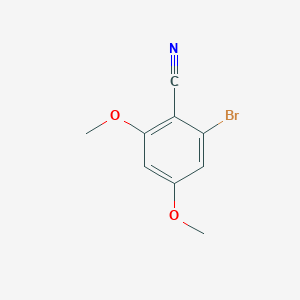
![1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B3275670.png)
